![molecular formula C13H23NO6 B12572232 diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate CAS No. 620960-36-3](/img/structure/B12572232.png)
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is a chemical compound with the molecular formula C13H23NO6 It is a derivative of malonic acid, featuring a nitro group and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 4-methyl-1-nitropentyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted monocarboxylic acid
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).
Hydrolysis Agents: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Decarboxylation Conditions: Heating in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of the corresponding amine.
Hydrolysis: Formation of diethyl malonate and the corresponding carboxylic acids.
Decarboxylation: Formation of substituted monocarboxylic acids
Applications De Recherche Scientifique
Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its effects on various biological pathways and potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl ethoxymethylenemalonate: Another derivative of malonic acid, used in the synthesis of heterocyclic compounds
Propriétés
Numéro CAS |
620960-36-3 |
|---|---|
Formule moléculaire |
C13H23NO6 |
Poids moléculaire |
289.32 g/mol |
Nom IUPAC |
diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate |
InChI |
InChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1 |
Clé InChI |
MGCFRTVQJFTSGV-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)C([C@H](CC(C)C)C[N+](=O)[O-])C(=O)OCC |
SMILES canonique |
CCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




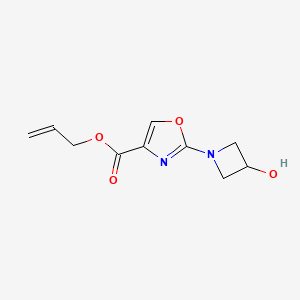
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

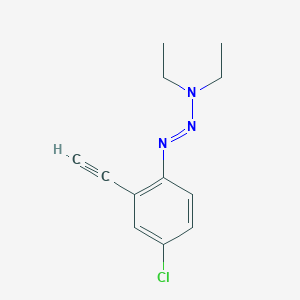
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)


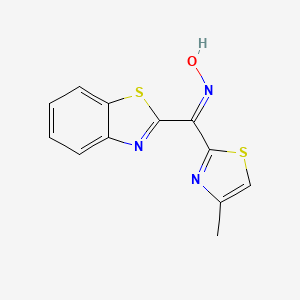
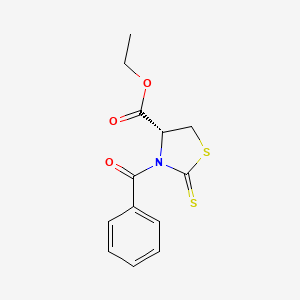
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
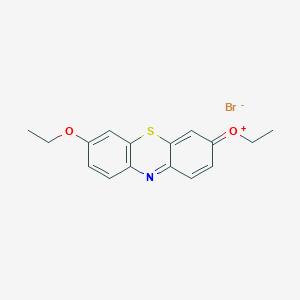
![Benzenepropanoic acid, 3-cyano-a-[1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12572223.png)
